molecular formula C19H18N2O2S3 B2978186 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 304862-68-8

3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2978186
CAS RN: 304862-68-8
M. Wt: 402.55
InChI Key: RWLFHYOQVKSGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a unique chemical with the linear formula C19H18N2O2S3 . It has a molecular weight of 402.56 and is part of a collection of rare and unique chemicals .

Scientific Research Applications

Halogenation Studies

This compound can be used in halogenation reactions, which are fundamental in organic synthesis. The presence of the thienyl group makes it a candidate for selective bromination and iodination, which can lead to the formation of new derivatives with potential biological activities .

Synthesis of Indoles

Indoles are an important class of heterocycles in medicinal chemistry. The compound could be involved in tandem reactions to synthesize 2,3-disubstituted indoles, which are core structures in many natural products and pharmaceuticals .

Anticancer Research

The structural motifs present in this compound resemble those found in molecules with known anticancer properties. It could serve as a scaffold for designing new anticancer agents, particularly by incorporating 3-N-fused heteroaryl moieties .

Safety and Hazards

As this compound is part of a collection of rare and unique chemicals, it’s important to handle it with care . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S3/c1-2-9-21-18(23)16-12-6-3-4-7-14(12)26-17(16)20-19(21)25-11-13(22)15-8-5-10-24-15/h2,5,8,10H,1,3-4,6-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLFHYOQVKSGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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